Cas no 2418678-20-1 (3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride)

3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride
- EN300-26627792
- 2418678-20-1
- 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride
-
- インチ: 1S/C8H7F2N3O5S2/c1-5-6(4-12-13-11)2-7(19(9,14)15)3-8(5)18-20(10,16)17/h2-3H,4H2,1H3
- InChIKey: ORAJUSORACKQPE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C(C)=C(CN=[N+]=[N-])C=1)OS(=O)(=O)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 326.97951900g/mol
- どういたいしつりょう: 326.97951900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627792-1g |
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride |
2418678-20-1 | 1g |
$0.0 | 2023-09-12 | ||
Enamine | EN300-26627792-1.0g |
3-(azidomethyl)-5-[(fluorosulfonyl)oxy]-4-methylbenzene-1-sulfonyl fluoride |
2418678-20-1 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluorideに関する追加情報
3-(Azidomethyl)-5-(Fluorosulfonyl)oxy-4-Methylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview
The compound with CAS No. 2418678-20-1, known as 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a sulfonyl fluoride group, an azidomethyl substituent, and a fluorosulfonyl oxy group. These functional groups confer the molecule with distinctive chemical properties, making it a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride in the development of advanced materials. Researchers have explored its role in the synthesis of high-performance polymers and as a precursor for functionalized surfaces. The sulfonyl fluoride group, in particular, has been shown to enhance the reactivity of the molecule, enabling it to participate in a wide range of chemical transformations. This makes it an ideal candidate for use in click chemistry reactions, where azide groups are commonly employed as reactive partners.
The synthesis of 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride involves a multi-step process that requires precise control over reaction conditions. Key steps include the introduction of the azidomethyl group via nucleophilic substitution and the subsequent fluorination to install the sulfonyl fluoride moiety. These steps are critical to ensuring the stability and functionality of the final product. Recent advancements in catalytic methods have further optimized these reactions, leading to higher yields and improved purity levels.
In terms of applications, 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride has found utility in drug discovery efforts. Its unique combination of functional groups allows it to serve as a building block for constructing complex molecular architectures with potential bioactivity. For instance, researchers have utilized this compound to synthesize analogs that exhibit promising anti-inflammatory and anticancer properties. These findings underscore its importance in medicinal chemistry and highlight its potential for future therapeutic applications.
From an environmental perspective, the handling and disposal of 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride require careful consideration due to its chemical reactivity. Proper safety protocols must be followed to minimize risks associated with exposure or accidental release. Despite these considerations, its benefits in research and industry justify its continued use under controlled conditions.
In conclusion, 3-(azidomethyl)-5-(fluorosulfonyl)oxy-4-methylbenzene-1-sulfonyl fluoride stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and reactive functional groups make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new uses for this compound, its significance in the scientific community is likely to grow further.
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